molecular formula C20H20N4O5 B15029962 Propan-2-yl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Propan-2-yl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B15029962
M. Wt: 396.4 g/mol
InChI Key: QBTJWHHHDNPIGC-UHFFFAOYSA-N
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Description

Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a suitable pyran precursor under basic conditions to form the spiro[indole-3,4’-pyran] structure.

    Functional Group Modifications: Introduction of the amino, cyano, and carboxylate groups through various organic reactions such as nucleophilic substitution, cyanation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its functional groups allow for the attachment of various labels and tags for imaging and detection.

Medicine

In medicinal chemistry, Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
  • Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate

Uniqueness

The uniqueness of Propan-2-yl 6’-amino-1-(2-amino-2-oxoethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate lies in its spiro structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

propan-2-yl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C20H20N4O5/c1-10(2)28-18(26)16-11(3)29-17(23)13(8-21)20(16)12-6-4-5-7-14(12)24(19(20)27)9-15(22)25/h4-7,10H,9,23H2,1-3H3,(H2,22,25)

InChI Key

QBTJWHHHDNPIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)N)C(=C(O1)N)C#N)C(=O)OC(C)C

Origin of Product

United States

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